molecular formula C26H26N4O2 B2581836 2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide CAS No. 734544-98-0

2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide

Cat. No.: B2581836
CAS No.: 734544-98-0
M. Wt: 426.52
InChI Key: OOGBUBDEGXEWRY-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 3-position with a 2-cyano-3-(4-ethylphenyl)prop-2-enamide group and at the 2-position with a morpholin-4-yl moiety. The 7-methyl substituent on the quinoline ring enhances steric and electronic properties, while the morpholine group improves solubility and pharmacokinetic profiles .

Properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-3-19-5-8-23(9-6-19)28-26(31)22(17-27)16-21-15-20-7-4-18(2)14-24(20)29-25(21)30-10-12-32-13-11-30/h4-9,14-16H,3,10-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGBUBDEGXEWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=C(C=CC3=C2)C)N4CCOCC4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5OC_{18}H_{19}N_{5}O. Its structure features a cyano group, an ethylphenyl moiety, and a morpholine ring attached to a quinoline scaffold. The structural complexity contributes to its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, antimicrobial, and antioxidant effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including those similar to This compound . For instance:

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells by modulating key apoptotic pathways. Specifically, it may enhance the expression of caspases, such as caspase 3, which play a crucial role in programmed cell death .
    • Docking studies have shown favorable interactions with receptors involved in cancer progression, indicating potential as a therapeutic agent against various cancer types .
  • In Vivo Studies :
    • In vivo evaluations using animal models demonstrated significant reductions in tumor volume when treated with related compounds. For example, sodium salts derived from similar structures exhibited promising results against Ehrlich ascites carcinoma (EAC) cells .
    • Histopathological examinations confirmed that these compounds improved organ health without adverse effects, suggesting a favorable safety profile .

Antioxidant Properties

The antioxidant activity of quinoline derivatives is another area of interest. Compounds structurally related to This compound have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is vital for preventing cellular damage and may contribute to their anticancer effects.

Comparative Analysis

To better understand the biological activity of This compound , a comparison with other related compounds can be useful. The following table summarizes key findings:

Compound NameBiological ActivityMechanism of ActionReference
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy...Anticancer, AntioxidantInduces apoptosis via caspase activation
7-hydroxyquinoline derivativesAntimicrobialInhibits bacterial growth through membrane disruption
Morpholine derivativesAntioxidantScavenges free radicals

Case Studies

A notable case study involved the evaluation of a sodium salt derivative of a related compound against EAC cells in female mice. The study reported:

  • A significant reduction in tumor size.
  • Enhanced expression levels of apoptotic markers.
  • Improved histological integrity of liver and kidney tissues post-treatment .

Scientific Research Applications

Overview

2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a synthetic compound notable for its diverse applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyano group and a quinoline moiety, contribute to its biological activity, making it a subject of interest in drug discovery and development.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit key enzymes involved in cancer cell proliferation is a focal point of investigation. For instance, studies indicate that derivatives of quinoline can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby exerting anticancer effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, although detailed data on minimum inhibitory concentrations (MIC) are still required . The presence of the cyano group enhances its reactivity with biological targets, potentially leading to effective antimicrobial agents.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research indicates that it can disrupt interactions between menin and Mixed Lineage Leukemia 1 (MLL1), which is significant in treating acute leukemia . This enzyme inhibition mechanism highlights its potential therapeutic applications in oncology.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of DHFR by quinoline derivatives, with IC50 values indicating efficacy against cancer cell lines .
Study BAntimicrobial ActivityInvestigated the compound's effectiveness against various bacterial strains; results pending on detailed MIC data .
Study CEnzyme InhibitionFound that the compound inhibits menin interactions with MLL1, suggesting potential for leukemia treatment .

Comparison with Similar Compounds

Chromone-Based Analogs

Compounds 1–4 from include a 4-oxo-4H-chromen-3-yl scaffold instead of quinoline. For example:

  • 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide
  • 4 : 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one

Key Differences :

  • Quinoline vs. Chromone: The quinoline core in the target compound provides a larger aromatic surface for π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets compared to chromones.

Quinoline Derivatives from Patent Literature ()

Patented analogs include:

  • (E)-4-bromo-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)but-2-enamide
  • (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide

Key Differences :

  • Substituent Diversity : The target compound’s 4-ethylphenyl group replaces halogenated (e.g., Br, Cl) or fluorophenyl groups, likely reducing toxicity risks associated with halogen metabolism .
  • Morpholine vs. Tetrahydrofuran : The morpholin-4-yl group in the target compound may offer better solubility than tetrahydrofuran-3-yloxy substituents, which are more lipophilic and prone to oxidative metabolism .

Enamide Derivatives in Building Blocks Catalogues (–5)

Examples include:

  • 2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-(2-nitrophenyl)prop-2-enamide ()
  • 2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide ()

Key Differences :

  • Nitrophenyl vs. The quinoline core in the target compound balances electron density, enhancing stability .
  • Thiophene vs. Quinoline: The thiophene ring in the latter analog has lower aromatic surface area, which may weaken target binding compared to the quinoline-based structure .

XCT790: A Thiadiazolyl-Containing Analog ()

XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Key Differences :

  • Thiadiazole vs. Ethylphenyl : The thiadiazole group in XCT790 is highly electronegative and may confer metabolic resistance but risks off-target interactions. The ethylphenyl group in the target compound offers a balance of hydrophobicity and metabolic stability .
  • Trifluoromethyl Groups : XCT790’s CF₃ substituents enhance potency but increase synthetic complexity and cost compared to the simpler ethyl group in the target compound .

Morpholinium-Containing Analog ()

(E)-N-[[2-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-3-(2-nitrophenyl)prop-2-enamide

Key Differences :

  • Charged vs. Neutral Morpholine : The morpholin-4-ium group in this analog introduces a positive charge, which may limit membrane permeability compared to the neutral morpholin-4-yl group in the target compound .
  • Nitrophenyl vs. Quinoline: Similar to earlier examples, the nitro group’s electron-withdrawing effects contrast with the electron-rich quinoline core, affecting reactivity and stability .

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